An In-depth Technical Guide to Boc-Ala-NMe(OMe): Structure, Properties, and Applications
An In-depth Technical Guide to Boc-Ala-NMe(OMe): Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of N-tert-Butoxycarbonyl-L-alanine-N'-methoxy-N'-methylamide, commonly referred to as Boc-Ala-NMe(OMe). This compound is a vital building block in modern organic synthesis, particularly in the fields of peptide chemistry and drug discovery. This document outlines its chemical structure, physicochemical properties, synthesis, and key applications, with a focus on providing practical information for laboratory use.
Chemical Structure and Identification
Boc-Ala-NMe(OMe) is an N-protected amino acid derivative. The alpha-amino group of L-alanine is protected by a tert-butoxycarbonyl (Boc) group, and the carboxyl group is converted to a Weinreb amide, specifically an N-methoxy-N-methylamide. This unique structure makes it a stable and versatile intermediate for the synthesis of complex molecules.
Chemical Structure:
Synonyms:
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(S)-2-((tert-Butoxycarbonyl)amino)-N-methoxy-N-methylpropanamide
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Boc-L-Ala-N(OCH3)CH3
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N-(tert-Butoxycarbonyl)-L-alanine N'-methoxy-N'-methylamide
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Boc-L-Alanine Weinreb amide
Physicochemical and Spectroscopic Properties
A summary of the key physical and chemical properties of Boc-Ala-NMe(OMe) is presented in the table below for easy reference.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₀H₂₀N₂O₄ | [1][2] |
| Molecular Weight | 232.28 g/mol | [1][2] |
| Appearance | White to off-white crystalline powder or solid | [3] |
| Melting Point | 148-153 °C | [3] |
| Solubility | Soluble in methanol. | [3] |
| Storage Temperature | 0-8 °C, Keep in a dark, dry place. | |
| CAS Number | 87694-49-3 | [1][2] |
Spectroscopic Data:
For the starting material, N-(tert-Butoxycarbonyl)-L-alanine (Boc-L-Ala-OH):
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¹H NMR (CDCl₃, 600 MHz) δ (ppm): 9.95 (br. s, 1H), 5.19-5.18 (d, J=5.5 Hz, 1H), 4.32-4.31 (m, 1H), 1.41 (s, 9H), 1.41-1.39 (d, J=7.8 Hz, 3H).[4]
For a related dipeptide, Boc-L-N-methyl-Ala-L-Ala-OMe, which shares key functional groups:
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¹³C NMR (CDCl₃, 75 MHz, rotamers) δ (ppm): 173.2, 172.8, 171.8, 171.3 (rotameric C=O), 155.0 (C=O Boc), 79.4 (C(CH₃)₃), 54.9 and 53.1 (CH₃NCH), 52.6 and 52.3 (rotameric OCH₃), 46.6 and 46.1 (rotameric NHCH), 31.8 and 29.3 (rotameric CH₃NCH), 28.4 (C(CH₃)₃), 19.2 and 19.0 (rotameric NHCHCH₃), 15.4 and 14.8 (rotameric CH₃NCHCH₃).
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FT-IR (cm⁻¹, ATR): 3417, 3314 (NH), 1742 (ester), 1705, 1690 (Amide I), 1645 (N-CH₃) 1558 (amide II).
Synthesis and Experimental Protocols
The synthesis of Boc-Ala-NMe(OMe) is typically a two-step process starting from L-alanine. The first step involves the protection of the amino group with a Boc group, followed by the coupling of the resulting Boc-L-alanine with N,O-dimethylhydroxylamine to form the Weinreb amide.
Step 1: Synthesis of N-(tert-Butoxycarbonyl)-L-alanine (Boc-L-Ala-OH)
This procedure outlines the protection of the amino group of L-alanine using di-tert-butyl dicarbonate (Boc₂O).
Experimental Protocol:
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Suspend L-alanine (1.0 eq) in a mixture of water and a suitable organic solvent (e.g., dioxane or THF) in a reaction flask.
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Cool the suspension in an ice bath and add sodium hydroxide (1.5-2.0 eq) portion-wise with stirring until the alanine is fully dissolved.
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Add di-tert-butyl dicarbonate (Boc₂O, 1.1-1.3 eq) to the solution.
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Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The pH should be maintained between 9-10 during the reaction.
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After the reaction is complete (monitored by TLC), wash the mixture with a non-polar solvent like hexane to remove unreacted Boc₂O.
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Cool the aqueous layer in an ice bath and acidify to pH 2-3 with a cold aqueous acid solution (e.g., 1M HCl or KHSO₄).
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Extract the product into an organic solvent such as ethyl acetate.
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield Boc-L-Ala-OH as a white solid.
Step 2: Synthesis of Boc-Ala-NMe(OMe)
This step involves the coupling of Boc-L-Ala-OH with N,O-dimethylhydroxylamine hydrochloride to form the Weinreb amide. Various coupling reagents can be employed for this transformation.
Experimental Protocol (Representative Method using HATU):
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Dissolve Boc-L-Ala-OH (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF) under an inert atmosphere (e.g., nitrogen or argon).
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Add N,O-dimethylhydroxylamine hydrochloride (1.1 eq) to the solution.
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Cool the mixture to 0 °C in an ice bath.
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Add a tertiary amine base, such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA) (2.2 eq), dropwise to the mixture.
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In a separate flask, dissolve the coupling reagent, for example, HATU (1.1 eq), in the same anhydrous solvent.
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Add the solution of the coupling reagent dropwise to the reaction mixture at 0 °C.
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Allow the reaction to slowly warm to room temperature and stir for 4-12 hours, monitoring the progress by TLC.
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Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate and wash sequentially with a weak acid solution (e.g., 5% citric acid), a saturated sodium bicarbonate solution, and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to afford Boc-Ala-NMe(OMe) as a white solid.
Applications in Research and Development
Boc-Ala-NMe(OMe) is a highly valuable reagent in organic synthesis due to the unique reactivity of the Weinreb amide.
Peptide Synthesis
As a protected amino acid derivative, Boc-Ala-NMe(OMe) can be used as a building block in the synthesis of peptides. The Weinreb amide functionality can be selectively reduced to the corresponding aldehyde, which is a key intermediate for the synthesis of peptide aldehydes, known for their potent biological activities, including as enzyme inhibitors.
Synthesis of Chiral Ketones
The primary utility of Weinreb amides lies in their reaction with organometallic reagents (e.g., Grignard reagents or organolithiums) to produce ketones. The reaction proceeds via a stable tetrahedral intermediate that prevents over-addition of the nucleophile, which is a common problem when using other carboxylic acid derivatives like esters or acid chlorides. This allows for the clean and high-yield synthesis of chiral ketones from Boc-Ala-NMe(OMe).
Drug Discovery and Development
The ability to synthesize chiral aldehydes and ketones with high stereochemical purity makes Boc-Ala-NMe(OMe) a valuable tool in drug discovery. These functional groups are present in a wide range of biologically active molecules and serve as key handles for further chemical modifications in the development of new therapeutic agents.
Conclusion
Boc-Ala-NMe(OMe) is a versatile and important building block in synthetic organic chemistry. Its well-defined structure and predictable reactivity make it an excellent choice for the synthesis of complex chiral molecules, particularly in the areas of peptide synthesis and medicinal chemistry. The experimental protocols provided in this guide, along with the tabulated physicochemical and spectroscopic data, are intended to facilitate its effective use in the laboratory.
